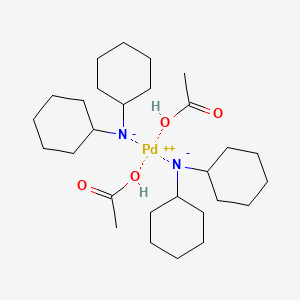
trans-Bis(dicyclohexylamine)palladium(II) acetate
説明
“trans-Bis(dicyclohexylamine)palladium(II) acetate”, also known as DAPCy, is a chemical compound with the empirical formula C28H52N2O4Pd . It is used as a catalyst for various types of coupling reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Synthesis Analysis
The synthesis of “trans-Bis(dicyclohexylamine)palladium(II) acetate” involves various types of coupling reactions. For instance, it is used in the coupling of aryl iodides with triarylbismuths, the synthesis of 3,6-diphenyl-9-hexyl-9H-carazole derivatives, the Suzuki coupling of dihexylfluorene derivatives, and the Suzuki-Miyaura coupling of dibromopyrone with boronic acids .Molecular Structure Analysis
The molecular weight of “trans-Bis(dicyclohexylamine)palladium(II) acetate” is 587.14 g/mol . The SMILES string representation of the molecule isCC(=O)O[Pd]OC(C)=O.C1CCC(CC1)NC2CCCCC2.C3CCC(CC3)NC4CCCCC4 . The InChI representation is 1S/2C12H23N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-13H,1-10H2;2*1H3,(H,3,4);/q;;;;+2/p-2 . Chemical Reactions Analysis
“trans-Bis(dicyclohexylamine)palladium(II) acetate” is suitable for a variety of chemical reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
“trans-Bis(dicyclohexylamine)palladium(II) acetate” is a powder with a melting point of 150-154°C . It has a molecular weight of 587.1 g/mol and a complexity of 433 . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of trans-Bis(dicyclohexylamine)palladium(II) acetate:
Negishi Coupling
It catalyzes Negishi coupling reactions that are used to form carbon-carbon bonds, particularly in complex organic synthesis.
Each application utilizes the catalytic properties of trans-Bis(dicyclohexylamine)palladium(II) acetate to facilitate different types of chemical reactions that are foundational in various fields of scientific research and industry .
作用機序
Target of Action
The primary target of trans-Bis(dicyclohexylamine)palladium(II) acetate is the formation of carbon-carbon and carbon-nitrogen bonds . This compound is a catalyst that facilitates these bond formations in various types of coupling reactions .
Mode of Action
trans-Bis(dicyclohexylamine)palladium(II) acetate: interacts with its targets by accelerating the rate of bond formation. It does this by providing a lower energy pathway for the reaction, thus enabling the reaction to proceed more quickly and efficiently .
Biochemical Pathways
The trans-Bis(dicyclohexylamine)palladium(II) acetate affects the biochemical pathways involved in the synthesis of complex organic molecules. By facilitating the formation of carbon-carbon and carbon-nitrogen bonds, it plays a crucial role in the construction of these molecules . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The ADME properties of trans-Bis(dicyclohexylamine)palladium(II) acetate Its effectiveness can be influenced by its solubility and stability under the reaction conditions .
Result of Action
The molecular and cellular effects of trans-Bis(dicyclohexylamine)palladium(II) acetate ’s action are seen in the products of the reactions it catalyzes. These can include a wide range of organic compounds, depending on the specific reactants used in the coupling reaction .
Action Environment
The action, efficacy, and stability of trans-Bis(dicyclohexylamine)palladium(II) acetate can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other substances that can coordinate with the palladium center, and the solvent used in the reaction . Careful control of these factors is important for optimizing the performance of this catalyst .
特性
IUPAC Name |
acetic acid;dicyclohexylazanide;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDWGNLLRXNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Although the provided research article [] does not specifically utilize trans-Bis(dicyclohexylamine)palladium(II) acetate, this palladium complex is known to be a useful catalyst in various cross-coupling reactions, such as Buchwald-Hartwig aminations. Given that the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines likely involves the formation of a carbon-nitrogen bond, exploring the use of trans-Bis(dicyclohexylamine)palladium(II) acetate or similar palladium catalysts could be a potential avenue for optimizing the synthesis route. Further research would be needed to determine the specific reaction conditions and effectiveness of this catalyst in this particular reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




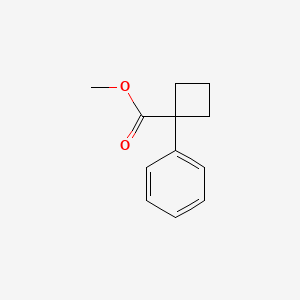
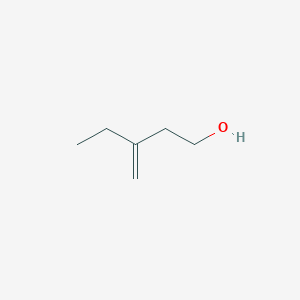
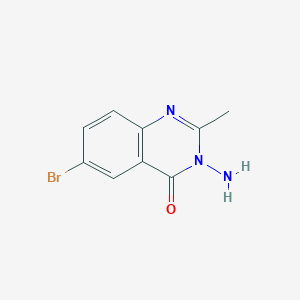
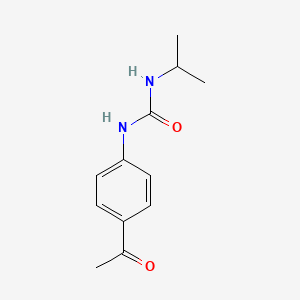
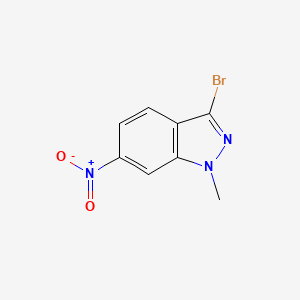

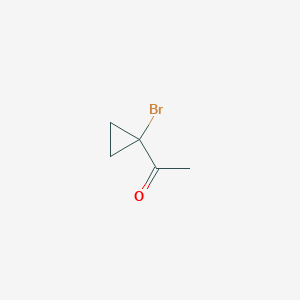
![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
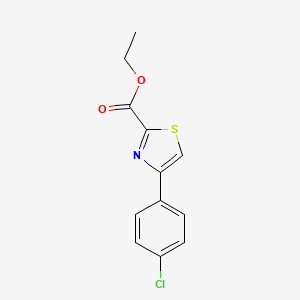


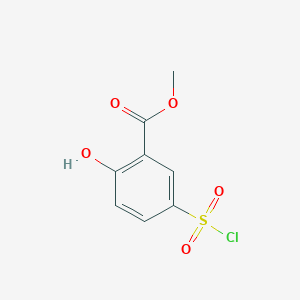
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)